molecular formula C12H20N2O4 B3246266 2-{[(Tert-butoxy)carbonyl]amino}-6-cyanohexanoic acid CAS No. 177031-12-8

2-{[(Tert-butoxy)carbonyl]amino}-6-cyanohexanoic acid

Cat. No. B3246266
CAS RN: 177031-12-8
M. Wt: 256.3 g/mol
InChI Key: CMQMDJLHJZYEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(Tert-butoxy)carbonyl]amino}-6-cyanohexanoic acid, commonly known as Boc-Lys(CN)-OH, is a synthetic amino acid derivative that has gained significant attention in scientific research due to its unique properties. This molecule is a lysine derivative with a cyano group attached to the sixth carbon and a tert-butoxycarbonyl (Boc) group attached to the amino group. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis, while the cyano group provides a handle for further modification and labeling.

Scientific Research Applications

Dipeptide Synthesis

The compound is used in the synthesis of dipeptides. It is derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Organic Synthesis

The compound is used in organic synthesis. The reactive side chain and N-terminus of AAILs are chemically protected, making AAILs efficient reactants and reaction media in organic synthesis .

Synthesis of Racemic Derivatives

A simple synthetic approach to racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine has been reported. This synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

Synthesis of Ionic Liquids

The compound is used in the synthesis of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

Synthesis of β-(1,2,4-Triazol-1-yl)alanine Derivatives

The compound is used in the synthesis of β-(1,2,4-triazol-1-yl)alanine derivatives. These derivatives are known to be important metabolites in plants .

Synthesis of Amino Acid Ionic Liquids (AAILs)

The compound is used in the synthesis of Amino Acid Ionic Liquids (AAILs). These AAILs have multiple reactive groups and are used in organic synthesis .

properties

IUPAC Name

6-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)7-5-4-6-8-13/h9H,4-7H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQMDJLHJZYEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCC#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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